Terbinafine-d7 HCl

Overview

Description

Terbinafine-d7 Hydrochloride is a deuterium-labeled version of Terbinafine Hydrochloride, an antifungal medication. The deuterium labeling is used in scientific research to study the pharmacokinetics and metabolic pathways of the drug. Terbinafine Hydrochloride is primarily used to treat fungal infections such as pityriasis versicolor, fungal nail infections, and ringworm, including jock itch and athlete’s foot .

Mechanism of Action

Target of Action

Terbinafine-d7 HCl primarily targets the fungal squalene monooxygenase , also known as squalene epoxidase . This enzyme plays a crucial role in the synthesis of the fungal cell wall .

Mode of Action

This compound, being an allylamine antifungal, inhibits the fungal squalene monooxygenase . This inhibition prevents the formation of ergosterol, a key component of the fungal cell membrane . As a result, there is an accumulation of squalene, which weakens the cell wall of fungal cells .

Biochemical Pathways

The inhibition of squalene monooxygenase by this compound disrupts the ergosterol synthesis pathway . This leads to an accumulation of squalene while the fungi become deficient in ergosterol . Ergosterol is an essential component of fungal cell membranes, and its deficiency can lead to the death of the fungal cell .

Pharmacokinetics

This compound is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It has a long terminal elimination half-life . The clearance of this compound is 76L/h or 1.11L/h/kg for a single 250mg oral dose .

Result of Action

The action of this compound leads to the death of the fungal cell as the contents of the cell are unprotected . This is due to the weakening of the fungal cell wall caused by the accumulation of squalene and the deficiency of ergosterol .

Biochemical Analysis

Biochemical Properties

This interaction with squalene monooxygenase leads to an accumulation of squalene, weakening the cell wall of fungal cells .

Cellular Effects

Terbinafine-d7 Hydrochloride affects various types of cells and cellular processes. Its primary effect is on fungal cells, where it disrupts cell wall synthesis, leading to cell death . It is also known to have antibacterial activity against certain Gram-positive and Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of action of Terbinafine-d7 Hydrochloride involves the inhibition of squalene monooxygenase, preventing the formation of ergosterol and causing an accumulation of squalene . This leads to a weakening of the fungal cell wall and ultimately cell death .

Temporal Effects in Laboratory Settings

The effects of Terbinafine-d7 Hydrochloride can change over time in laboratory settings. For instance, terbinafine-induced liver injury has an unpredictable and rapid onset and can occur at virtually any point within the first 2 months of treatment .

Dosage Effects in Animal Models

The effects of Terbinafine-d7 Hydrochloride can vary with different dosages in animal models. For instance, terbinafine is dosed 1-3 times daily depending on what fungus is being treated in veterinary patients .

Metabolic Pathways

Terbinafine-d7 Hydrochloride is involved in the metabolic pathway that leads to the synthesis of ergosterol in fungal cells . It inhibits the enzyme squalene monooxygenase, leading to an accumulation of squalene and a deficiency of ergosterol .

Transport and Distribution

Terbinafine-d7 Hydrochloride is highly lipophilic and tends to accumulate in skin, nails, and fatty tissues . This suggests that it may be transported and distributed within cells and tissues via lipophilic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terbinafine Hydrochloride involves the reaction of N-methyl-1-naphthalenemethanamine with 6,6-dimethyl-2-hepten-4-yn-1-ol in the presence of a base to form TerbinafineThe final step involves the conversion of Terbinafine-d7 to its hydrochloride salt form .

Industrial Production Methods: Industrial production of Terbinafine Hydrochloride typically involves large-scale synthesis using similar reaction conditions as described above. The process includes rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed .

Chemical Reactions Analysis

Types of Reactions: Terbinafine-d7 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Terbinafine can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert the alkyne group in Terbinafine to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed

Major Products Formed:

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Alkene and alkane derivatives.

Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

Terbinafine-d7 Hydrochloride is extensively used in scientific research for:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the drug’s absorption, distribution, metabolism, and excretion in the body.

Metabolic Pathway Analysis: Researchers use Terbinafine-d7 to study the metabolic pathways and identify metabolites.

Drug Interaction Studies: It helps in understanding how Terbinafine interacts with other drugs at the molecular level.

Biological Research: Used to study the effects of Terbinafine on fungal cells and its mechanism of action .

Comparison with Similar Compounds

Naftifine Hydrochloride: Another allylamine antifungal with a similar mechanism of action.

Butenafine Hydrochloride: A benzylamine antifungal with a similar spectrum of activity.

Terbinafine Hydrochloride: The non-deuterated version of Terbinafine-d7 Hydrochloride

Comparison:

Terbinafine-d7 Hydrochloride vs. Naftifine Hydrochloride: Both inhibit squalene epoxidase, but Terbinafine has a broader spectrum of activity.

Terbinafine-d7 Hydrochloride vs. Butenafine Hydrochloride: Butenafine has a similar mechanism but differs in its chemical structure and pharmacokinetics.

Terbinafine-d7 Hydrochloride vs. Terbinafine Hydrochloride:

Terbinafine-d7 Hydrochloride is a valuable compound in both clinical and research settings, offering insights into the pharmacokinetics and metabolic pathways of antifungal treatments.

Properties

IUPAC Name |

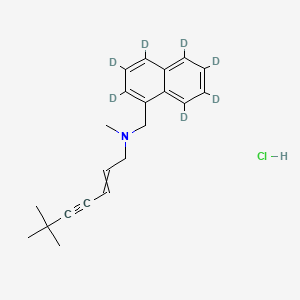

N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/i6D,7D,10D,11D,12D,13D,14D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMISRWJRUSYEX-JOUZVVBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)CC=CC#CC(C)(C)C)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.